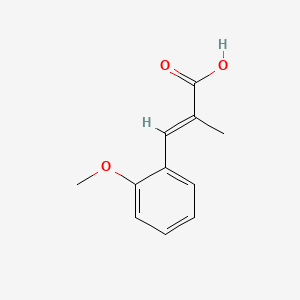
3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methoxy-alpha-methylcinnamic acid is a derivative of cinnamic acid, a natural aromatic carboxylic acid found in plants such as Cinnamomum cassia and Panax ginseng . This compound is characterized by the presence of a methoxy group and a methyl group on the cinnamic acid structure, which consists of a benzene ring, an alkene double bond, and an acrylic acid functional group .
Méthodes De Préparation
The synthesis of O-Methoxy-alpha-methylcinnamic acid typically involves the modification of cinnamic acid derivatives. One common method is the esterification of cinnamic acid followed by methylation and methoxylation reactions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
O-Methoxy-alpha-methylcinnamic acid undergoes various chemical reactions, including:
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O-Methoxy-alpha-methylcinnamic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of O-Methoxy-alpha-methylcinnamic acid involves its interaction with molecular targets and pathways. For instance, it can terminate radical chain reactions by donating electrons that react with radicals to form stable products . This antioxidant property is crucial in its biological efficacy . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
O-Methoxy-alpha-methylcinnamic acid can be compared with other cinnamic acid derivatives such as:
3-Methoxy-4-hydroxycinnamic acid: Known for its neuroprotective properties.
3,4-Dimethoxycinnamic acid: Exhibits anti-inflammatory and anticancer activities.
3-Methoxy-4-acetamidoxycinnamic acid: Prevents alpha-synuclein amyloid transformation, aiding in Parkinson’s disease treatment.
The uniqueness of O-Methoxy-alpha-methylcinnamic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
3368-15-8 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(E)-3-(2-methoxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13)/b8-7+ |
Clé InChI |
JKCOQORKEFKVAF-BQYQJAHWSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1OC)/C(=O)O |
SMILES canonique |
CC(=CC1=CC=CC=C1OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)
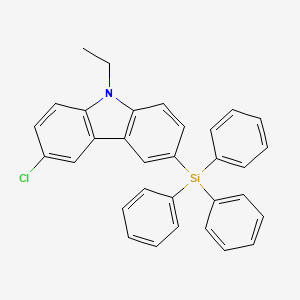
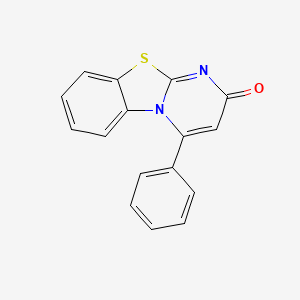
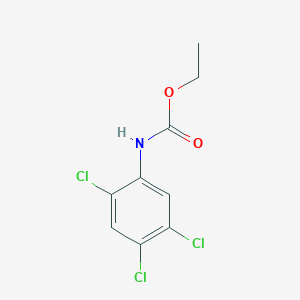
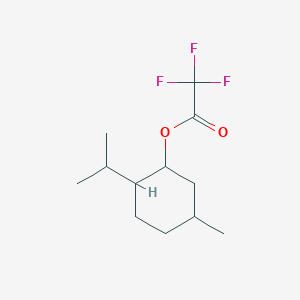
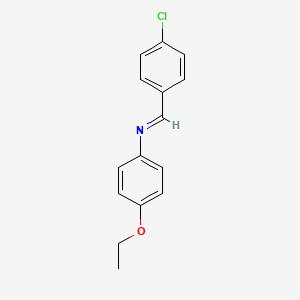
![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
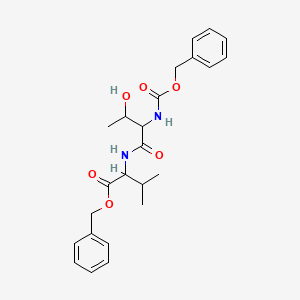

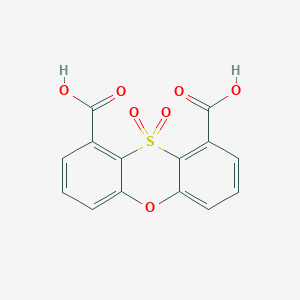

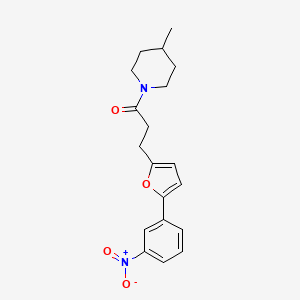
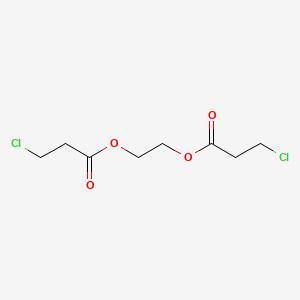
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
